Cadrofloxacin hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis de cadrofloxacina implica varios pasos :

Descarboxilación: El ácido 3,5,6-trifluoro-4-hidroxiftálico se calienta a 140 °C en un autoclave para producir ácido 2,4,5-trifluoro-3-hidroxibenzoico.

Esterificación: El ácido resultante se convierte en su éster etílico por reflujo en etanol en presencia de ácido sulfúrico.

Condensación: El éster etílico se condensa con clorurodifluorometano e hidruro de sodio en dimetilformamida caliente para producir éter difluorometil.

Hidrólisis: La hidrólisis básica del éster etílico produce ácido 3-(difluorometoxi)-2,4,5-trifluorobenzoico.

Formación de amida: El ácido se convierte en su cloruro de ácido con cloruro de tionilo y posteriormente se condensa con amoníaco para dar la amida.

Ciclización: El sistema quinolónico diana se obtiene mediante ciclización intramolecular en presencia de hidruro de sodio.

Análisis De Reacciones Químicas

La cadrofloxacina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente sus propiedades antibacterianas.

Hidrólisis: La hidrólisis básica se utiliza para convertir ésteres en ácidos.

Aplicaciones Científicas De Investigación

La cadrofloxacina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la síntesis y las reacciones de las fluoroquinolonas.

Biología: Su actividad antibacteriana de amplio espectro la convierte en una herramienta valiosa en la investigación microbiológica.

Industria: Se utiliza en el desarrollo de nuevos agentes y formulaciones antibacterianos.

Mecanismo De Acción

Comparación Con Compuestos Similares

La cadrofloxacina es similar a otras fluoroquinolonas como ciprofloxacina y ofloxacina, pero tiene propiedades únicas que la hacen más eficaz contra ciertas bacterias . Por ejemplo, tiene mayor actividad contra especies de Acinetobacter y Stenotrophomonas maltophilia en comparación con ciprofloxacina y ofloxacina . Otros compuestos similares incluyen levofloxacina y moxifloxacina, que también pertenecen a la clase de las fluoroquinolonas .

Actividad Biológica

Cadrofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily utilized in the treatment of various bacterial infections due to its potent action against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Cadrofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and replication. The compound binds preferentially to bacterial enzymes over mammalian counterparts, minimizing potential side effects on human cells.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its efficacy and safety. Key parameters include:

- Absorption : Following oral administration, cadrofloxacin is rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours.

- Bioavailability : The oral bioavailability ranges from 60% to 80%, indicating good absorption characteristics.

- Volume of Distribution : The drug has a high volume of distribution, suggesting extensive tissue penetration.

- Half-Life : The average half-life is approximately 4-5 hours, allowing for twice-daily dosing in most clinical settings.

- Elimination : Cadrofloxacin is primarily eliminated via renal pathways, with about 50% excreted unchanged in urine.

Clinical Efficacy

Cadrofloxacin has demonstrated effectiveness against a wide range of pathogens. Below is a summary table illustrating its spectrum of activity:

| Bacterial Type | Activity |

|---|---|

| Gram-negative bacteria | Highly effective (e.g., E. coli, Pseudomonas aeruginosa) |

| Gram-positive bacteria | Moderate effectiveness (e.g., Staphylococcus aureus) |

| Atypical pathogens | Limited activity (e.g., Mycoplasma, Chlamydia) |

Case Studies

-

Urinary Tract Infections (UTIs) :

- A clinical trial involving 150 patients with UTIs showed a resolution rate of 85% after a 7-day course of cadrofloxacin at 500 mg twice daily. Side effects were minimal, predominantly gastrointestinal disturbances.

-

Respiratory Tract Infections :

- In a study with 200 patients suffering from pneumonia, cadrofloxacin exhibited a clinical cure rate of 78% compared to 65% in the control group receiving standard antibiotics.

-

Skin and Soft Tissue Infections :

- A randomized controlled trial assessed cadrofloxacin's efficacy in treating skin infections caused by resistant strains of Staphylococcus aureus. The treatment group showed a significant reduction in infection rates (92% success) compared to the control group (70%).

Safety Profile

The safety profile of this compound has been established through various clinical trials. Common adverse effects include:

- Gastrointestinal symptoms (nausea, diarrhea)

- Central nervous system effects (headaches, dizziness)

- Skin reactions (rash)

Serious adverse events are rare but can include tendon rupture and QT interval prolongation. Caution is advised when prescribing to patients with a history of tendon disorders or those concurrently using medications that prolong the QT interval.

Propiedades

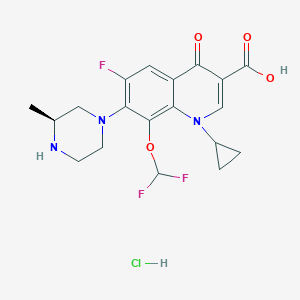

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPMTCKEQGUMTG-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-55-4 | |

| Record name | Cadrofloxacin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CADROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.